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molecular formula C14H17NO3 B8553359 Ethyl 4-propionamidocinnamate

Ethyl 4-propionamidocinnamate

Cat. No. B8553359
M. Wt: 247.29 g/mol
InChI Key: MLSCLKJEQWWMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06169095A

Procedure details

To a mixture of ethyl 4-aminocinnamate (300 mg), triethylamine (167 mg) and dichloromethane (3 ml) was added a solution of propionyl chloride (182 mg) in dichloromethane (1 ml) in an ice-water bath, and the mixture was stirred for 1 hour at the same temperature. To the reaction mixture was added 4 drops of N,N-dimethyl-propanediamine, and the mixture was further stirred for 5 minutes. The reaction mixture was washed with water, dried over magnesium sulfate, and evaporated in vacua. The residue was crystallized from diisopropyl ether to give ethyl 4-propionamidocinnamate (341 mg) as a colorless powder.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
182 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:14]=[CH:13][C:5]([CH:6]=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:22](Cl)(=[O:25])[CH2:23][CH3:24]>ClCCl.CN(C)C(N)CC>[C:22]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:13][CH:14]=1)(=[O:25])[CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
NC1=CC=C(C=CC(=O)OCC)C=C1
Name
Quantity
167 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
182 mg
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C(CC)N)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred for 5 minutes
Duration
5 min
WASH
Type
WASH
Details
The reaction mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacua
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from diisopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)(=O)NC1=CC=C(C=CC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 341 mg
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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